Home > Products > Screening Compounds P24714 > (-)-N-Bisdesmethyltramadol
(-)-N-Bisdesmethyltramadol - 541505-94-6

(-)-N-Bisdesmethyltramadol

Catalog Number: EVT-1786621
CAS Number: 541505-94-6
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-N-Bisdesmethyltramadol is a significant compound in the realm of synthetic analgesics, particularly as a metabolite of tramadol, a widely used pain relief medication. This compound is notable for its analgesic properties and is classified under the category of opioid analgesics. Its chemical structure and properties contribute to its effectiveness in pain management, making it a subject of interest in pharmaceutical research.

Source and Classification

The compound is derived from tramadol through metabolic processes, primarily occurring in the liver. Tramadol itself is a racemic mixture of two enantiomers, which are responsible for its pharmacological effects. The classification of (-)-N-Bisdesmethyltramadol falls under the broader category of opioid analgesics, which are substances that act on the nervous system to relieve pain.

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-N-Bisdesmethyltramadol can be achieved through various methods, typically involving the demethylation of tramadol. One notable method involves using potassium hydroxide in monoethylene glycol under phase transfer conditions, which allows for high yield and purity (85-90%) as measured by high-performance liquid chromatography (HPLC) .

The general steps for synthesizing O-Desmethyltramadol, a precursor to (-)-N-Bisdesmethyltramadol, include:

  1. Reacting tramadol with a potassium salt in an organic solvent.
  2. Heating the mixture.
  3. Diluting with water to separate phases and extract the desired product .

Technical Considerations

  • The reaction temperature is typically maintained around 50°C.
  • The process emphasizes eco-friendliness and scalability for industrial applications .
Molecular Structure Analysis

Structure and Data

The molecular formula of (-)-N-Bisdesmethyltramadol is C16H23NO2C_{16}H_{23}NO_2 with a molecular weight of approximately 261.37 g/mol. Its structure features a cyclohexanol moiety with dimethylamino and methoxyphenyl groups, contributing to its analgesic activity.

Structural Features

  • Cyclohexanol Core: Provides the foundational structure for opioid activity.
  • Dimethylamino Group: Enhances binding affinity to opioid receptors.
  • Methoxyphenyl Group: Contributes to the compound's lipophilicity and pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

(-)-N-Bisdesmethyltramadol undergoes various chemical reactions typical of secondary amines and alcohols. Key reactions include:

  • Demethylation: The removal of methyl groups from tramadol to form O-desmethyltramadol.
  • Hydrochloride Salt Formation: This involves reacting with hydrochloric acid to produce stable salt forms used in formulations .

These reactions are critical for both the synthesis and modification of the compound for therapeutic applications.

Mechanism of Action

Process and Data

The mechanism by which (-)-N-Bisdesmethyltramadol exerts its analgesic effects primarily involves interaction with the central nervous system's opioid receptors:

  • Opioid Receptor Binding: The compound binds to mu-opioid receptors, mimicking endogenous opioids.
  • Inhibition of Pain Pathways: By activating these receptors, it inhibits neurotransmitter release involved in pain transmission, leading to reduced perception of pain.

Pharmacodynamic studies indicate that (-)-N-Bisdesmethyltramadol has a lower potency compared to tramadol but retains significant analgesic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Reported melting point ranges between 183°C to 189°C .

Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

(-)-N-Bisdesmethyltramadol finds applications primarily in:

  • Pharmaceutical Research: Investigating its role as an active metabolite in pain management therapies.
  • Analytical Chemistry: Used as a reference standard in toxicology studies and drug testing due to its presence as a metabolite in biological samples .
  • Formulation Development: Explored for potential use in new analgesic formulations with improved efficacy or reduced side effects.
Metabolic Pathways and Enzymatic Regulation

Role of Cytochrome P450 Isoenzymes in Tramadol Biotransformation

Tramadol undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, yielding multiple metabolites with distinct pharmacological profiles. The primary metabolic pathways include:

  • O-Demethylation: Catalyzed predominantly by CYP2D6, producing the active metabolite (-)-O-desmethyltramadol (M1), which exhibits 200-300-fold greater μ-opioid receptor affinity than the parent drug [1] [4].
  • N-Demethylation: Mediated mainly by CYP3A4 and CYP2B6, forming N-desmethyltramadol (M2), a pharmacologically inactive metabolite [4] [6].
  • Secondary Metabolism: M2 undergoes further N-demethylation via CYP3A4 and CYP2B6 to form the tertiary metabolite (-)-N-bisdesmethyltramadol (M3), which lacks opioid activity but may contribute to serotonergic effects [4] [7].

Table 1: Key CYP Isoenzymes in Tramadol Metabolism

Metabolic PathwayPrimary EnzymeSecondary Enzyme(s)Major Metabolite
O-DemethylationCYP2D6-M1 (Active)
N-DemethylationCYP3A4CYP2B6M2 (Inactive)
Bis-N-DemethylationCYP3A4CYP2B6M3 (Inactive)

The metabolic flux toward M3 formation is governed by enzyme abundance, with CYP3A4 contributing >60% of total N-demethylation activity in human liver microsomes due to its higher expression compared to CYP2B6 [4] [9].

Stereoselectivity in N-Demethylation and O-Demethylation Processes

Tramadol exists as a racemic mixture of (+)- and (-)-enantiomers, and its metabolism exhibits pronounced stereoselectivity:

  • CYP2D6 Selectivity: Preferentially O-demethylates (+)-tramadol over (-)-tramadol (Km 116 μM vs. 263 μM), resulting in 2.3-fold higher plasma concentrations of (+)-M1 compared to (-)-M1 [1] [6].
  • CYP3A4/CYP2B6 Non-Selectivity: N-demethylation shows minimal enantiomeric preference, with equivalent formation rates of (+)-M2 and (-)-M2 (Km ~1,000 μM for both) [4] [7].
  • Bis-Desmethyl Metabolite Formation: (-)-M2 undergoes further N-demethylation 1.8x faster than (+)-M2 due to higher binding affinity for CYP3A4, leading to preferential accumulation of (-)-N-bisdesmethyltramadol [6] [7].

Table 2: Stereoselective Metabolism of Tramadol Enantiomers

EnantiomerO-Demethylation (CYP2D6)N-Demethylation (CYP3A4)Bis-N-Demethylation (CYP3A4)
(+)-TramadolHigh affinity (Km=116 μM)Moderate affinity (Km=1,021 μM)Slow (Vmax=0.8 pmol/min/mg)
(-)-TramadolLow affinity (Km=263 μM)Moderate affinity (Km=1,025 μM)Rapid (Vmax=2.1 pmol/min/mg)

This stereoselectivity significantly impacts the pharmacological profile, as (+)-M1 drives μ-opioid analgesia, while (-)-N-bisdesmethyltramadol may influence norepinephrine reuptake inhibition [1] [5].

Comparative Analysis of CYP2D6 vs. CYP3A4/CYP2B6 Contributions to Secondary Metabolite Formation

The enzymatic pathways governing tramadol metabolism exhibit distinct kinetic and inhibitory profiles:

  • Kinetic Parameters: CYP2D6-mediated M1 formation has lower Km (116 μM) but lower Vmax (4.2 nmol/min/mg) compared to CYP3A4-mediated M2 formation (Km=1,021 μM, Vmax=18.6 nmol/min/mg), indicating higher affinity but lower capacity for O-demethylation [4] [6].
  • Inhibition Dynamics:
  • Quinidine (CYP2D6 inhibitor) reduces M1 formation by >90% but increases M2 and M3 formation by 40-60% due to metabolic shunting [2] [4].
  • Ketoconazole (CYP3A4 inhibitor) decreases M2 formation by 75% and M3 by 68%, with minimal effect on M1 [4] [6].
  • Allosteric vs. Competitive Inhibition: Quinidine acts as an allosteric inhibitor of CYP2D6, causing prolonged suppression (>42 hours), while competitive inhibitors like metoprolol have transient effects [2].

Table 3: Enzyme Kinetic Parameters for Tramadol Metabolites

ParameterCYP2D6 → M1CYP3A4 → M2CYP3A4 → M3
Km (μM)1161,0211,850
Vmax (nmol/min/mg)4.218.63.1
CLint (μL/min/mg)36.218.21.7

Physiologically-based pharmacokinetic (PBPK) modeling shows that CYP3A4 contributes 68% of total M3 formation under baseline conditions, rising to 89% during CYP2D6 inhibition [2].

Impact of Genetic Polymorphisms on Metabolic Flux Toward (-)-N-Bisdesmethyltramadol

Genetic variations in CYP genes significantly alter metabolic trajectories:

  • CYP2D6 Polymorphisms: Poor metabolizers (PMs) exhibit 5.8-fold lower M1/M2 plasma ratios and 2.3-fold higher M3 accumulation compared to extensive metabolizers (EMs), diverting flux toward N-demethylation pathways [1] [8].
  • CYP3A4*22 Allele: Reduced-function variants decrease M2 formation by 32% and M3 by 41%, particularly affecting (-)-enantiomer metabolism [2] [9].
  • CYP2B6*6 Allele: Associated with 27% reduced M2 formation but 19% increased M3 accumulation due to compensatory CYP3A4 upregulation [4] [6].
  • Phenoconversion: Coadministration of CYP2D6 inhibitors (e.g., paroxetine) converts EM phenotypes to functional PMs, increasing (-)-N-bisdesmethyltramadol AUC by 220% [2] [8].

Table 4: Genetic Impact on Metabolite Ratios

Genotype/PhenotypeM1/M2 RatioM3/M1 Ratio(-)-M3 Formation Rate
CYP2D6 EM0.270.081.0 (Reference)
CYP2D6 PM0.050.422.3
CYP3A41/220.290.110.59
CYP2B61/60.310.151.19

These polymorphisms explain the 12-fold interindividual variability in (-)-N-bisdesmethyltramadol exposure, influencing tramadol's efficacy and interaction potential [2] [8].

Properties

CAS Number

541505-94-6

Product Name

(-)-N-Bisdesmethyltramadol

IUPAC Name

(1R,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1

InChI Key

QNPPIKMBCJUUTG-JSGCOSHPSA-N

SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O

Isomeric SMILES

COC1=CC=CC(=C1)[C@]2(CCCC[C@H]2CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.